Acid-PEG9-NHS ester
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Overview
Description
Acid-PEG9-NHS ester is a polyethylene glycol (PEG) derivative containing a carboxylic acid and an N-hydroxysuccinimide (NHS) ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Biochemical Analysis
Biochemical Properties
Acid-PEG9-NHS ester plays a significant role in biochemical reactions. It interacts with primary amine groups in the presence of activators to form a stable amide bond . The NHS ester group can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with primary amine groups to form a stable amide bond . This reaction is facilitated by the NHS ester group present in the this compound, which can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 .
Temporal Effects in Laboratory Settings
It is known that this compound is a non-cleavable linker, suggesting that it may have long-term stability in both in vitro and in vivo studies .
Metabolic Pathways
Given its role in the synthesis of PROTACs, it may interact with enzymes or cofactors involved in the ubiquitin-proteasome system .
Subcellular Localization
Given its role in the synthesis of PROTACs, it may be localized to areas of the cell where the ubiquitin-proteasome system is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG9-NHS ester typically involves the reaction of a PEG derivative with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Acid-PEG9-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds . This reaction is highly efficient and occurs under mild conditions, typically at pH 7-9 .
Common Reagents and Conditions
Reagents: Primary amines, coupling agents (e.g., EDC, DCC)
Conditions: Room temperature, organic solvents (e.g., DMF, DMSO), pH 7-9
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the PEG derivative to the amine-containing molecule .
Scientific Research Applications
Acid-PEG9-NHS ester is widely used in various scientific research fields due to its unique properties:
Mechanism of Action
The mechanism of action of Acid-PEG9-NHS ester involves the formation of a stable amide bond between the NHS ester and primary amines. This reaction is facilitated by the presence of a coupling agent, which activates the carboxylic acid group, allowing it to react with the amine group. The PEG spacer provides increased solubility and stability to the conjugated molecule .
Comparison with Similar Compounds
Similar Compounds
BS(PEG)9: A bis-succinimide ester-activated PEG compound used for crosslinking between primary amines.
Acid-dPEG5-NHS ester: A shorter PEG derivative with similar functional groups.
Acid-dPEG25-NHS ester: A longer PEG derivative with similar functional groups.
Uniqueness
Acid-PEG9-NHS ester is unique due to its specific PEG chain length, which provides an optimal balance between solubility and stability. The NHS ester and carboxylic acid functional groups allow for versatile conjugation to various biomolecules, making it a valuable tool in bioconjugation and drug delivery applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO15/c28-23-1-2-24(29)27(23)42-26(32)4-6-34-8-10-36-12-14-38-16-18-40-20-22-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-25(30)31/h1-22H2,(H,30,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOKQEMLFQBOQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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